molecular formula C9H12FN B1439345 4-Fluoro-3-isopropylaniline CAS No. 710351-86-3

4-Fluoro-3-isopropylaniline

Cat. No.: B1439345
CAS No.: 710351-86-3
M. Wt: 153.2 g/mol
InChI Key: AEWMVMHKUNCBIR-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aromatic Amines

The substitution of a hydrogen atom with fluorine in an aromatic amine has profound effects on the molecule's physicochemical properties. Fluorine is the most electronegative element, and its small size allows it to act as a "super-hydrogen" in some contexts, yet its electronic influence is dramatically different. This duality is a cornerstone of its utility in molecular design, particularly in medicinal chemistry. tandfonline.com

Key effects of fluorine substitution include:

Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduces the basicity of the aniline (B41778), lowering its pKa value. soci.orgnih.gov This adjustment can be critical for optimizing a drug molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and target binding. nih.gov

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol). tandfonline.com Substituting a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by enzymes like cytochrome P-450. tandfonline.comsoci.org This can increase the biological half-life of a drug, improving its pharmacokinetic profile. tandfonline.com

Increased Lipophilicity : Fluorine substitution often increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, leading to improved absorption and bioavailability. nih.govnih.gov

Improved Binding Affinity : A fluorine atom can engage in favorable interactions with protein targets, including dipole-dipole interactions and the formation of orthogonal multipolar bonds with backbone amides. tandfonline.com Replacing hydrogen with fluorine can thus enhance the binding affinity and selectivity of a ligand for its target receptor or enzyme without adding significant steric bulk. tandfonline.comtandfonline.com

Table 1: Effects of Fluorine Substitution on Aromatic Amine Properties

PropertyEffect of Fluorine SubstitutionRationale
Basicity (pKa) DecreaseStrong negative inductive effect of fluorine reduces electron density on the amino group. soci.orgnih.gov
Metabolic Stability IncreaseHigh strength of the C-F bond blocks enzymatic oxidation at the site of substitution. tandfonline.comtandfonline.com
Lipophilicity IncreaseFluorine's properties contribute to a higher partition coefficient, enhancing solubility in lipids. nih.govnih.gov
Binding Affinity Can IncreaseFluorine can form unique, favorable interactions with protein targets and alter conformation. tandfonline.com

Contextualizing 4-Fluoro-3-isopropylaniline within the Aniline Family

This compound is a disubstituted aniline derivative with the molecular formula C₉H₁₂FN. Its structure consists of an aniline core with a fluorine atom at the para-position (position 4) and an isopropyl group at the meta-position (position 3) relative to the amino group. This specific arrangement of substituents gives the molecule a distinct set of properties that make it a valuable intermediate in targeted organic synthesis.

The para-fluoro substituent exerts a strong electron-withdrawing inductive effect, which is expected to significantly lower the basicity of the amino group. The meta-positioned isopropyl group is sterically bulky and has a weak electron-donating effect. The interplay of these electronic and steric factors influences the molecule's reactivity in further chemical transformations. For instance, the fluorine atom can serve as a handle in certain nucleophilic aromatic substitution reactions, while the amino group is a key functional site for forming amides, imines, or for participating in cross-coupling reactions. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 710351-86-3
Molecular Formula C₉H₁₂FN
Molecular Weight 153.2 g/mol
Appearance Not widely documented; related fluoroanilines are typically colorless to pale yellow liquids. aarti-industries.com

Research Trajectories and Academic Relevance of Aromatic Fluoroamines

The field of aromatic fluoroamines is an active and expanding area of chemical research, driven by the significant value these compounds add to applied sciences. numberanalytics.com A major research trajectory involves the development of novel and more efficient synthetic methods for their preparation. Traditional fluorination methods often require harsh conditions or hazardous reagents, spurring investigation into milder alternatives, such as transition-metal-catalyzed fluorinations and photocatalytic approaches. rsc.orgnumberanalytics.com Researchers are focused on achieving greater control over regioselectivity, allowing for the precise placement of fluorine atoms on the aromatic ring to fine-tune molecular properties. rsc.org

The academic relevance of aromatic fluoroamines is tightly linked to their practical applications. In medicinal chemistry, they are integral to the discovery of new drugs, with fluorinated compounds representing a significant portion of newly approved pharmaceuticals. nih.govenamine.net They are found in drugs targeting a wide range of conditions, including cancer and infectious diseases. numberanalytics.com Beyond medicine, fluoroaromatics are crucial for developing next-generation agrochemicals like herbicides and fungicides, and for creating advanced materials such as high-performance polymers and liquid crystals, where fluorine imparts desirable thermal stability and unique electronic properties. researchgate.netnumberanalytics.com The synthesis and study of specific molecules like this compound are components of this broader scientific endeavor to create functional molecules with tailored properties for a variety of technological and therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12FN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWMVMHKUNCBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666647
Record name 4-Fluoro-3-(propan-2-yl)aniline
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Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710351-86-3
Record name 4-Fluoro-3-(1-methylethyl)benzenamine
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Record name 4-Fluoro-3-(propan-2-yl)aniline
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Record name 4-fluoro-3-(propan-2-yl)aniline
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Synthetic Methodologies for 4 Fluoro 3 Isopropylaniline and Its Precursors

Advanced Synthetic Routes to 4-Fluoro-3-isopropylaniline

Modern synthetic chemistry offers several powerful tools for the construction of polysubstituted anilines like this compound. These methods often employ transition metal catalysts to achieve high efficiency and selectivity.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands as a cornerstone for the formation of carbon-nitrogen bonds in aromatic systems. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would typically involve the cross-coupling of a 1-halo-4-fluoro-2-isopropylbenzene (where halo is Br or Cl) with an ammonia (B1221849) equivalent. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation and reductive elimination, yields the desired aryl amine and regenerates the active palladium(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.gov While direct coupling with ammonia can be challenging due to its strong coordination to the palladium center, various ammonia surrogates, such as benzophenone (B1666685) imine, can be used, followed by hydrolysis to yield the primary aniline (B41778). wikipedia.org

A typical reaction setup would involve the reaction of the aryl halide with an ammonia source in the presence of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. nih.govresearchgate.net

Table 1: Key Components in a Typical Buchwald-Hartwig Amination for the Synthesis of Primary Aryl Amines

ComponentFunctionExamples
Aryl Halide Electrophilic coupling partner1-Bromo-4-fluoro-2-isopropylbenzene (B8605480), 1-Chloro-4-fluoro-2-isopropylbenzene
Amine Source Nucleophilic coupling partnerAmmonia, Benzophenone imine, Ammonium (B1175870) salts synthesisspotlight.comuwindsor.ca
Palladium Precursor Source of the active catalystPd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the catalyst and facilitates the reactionXPhos, SPhos, BINAP, DPPF wikipedia.org
Base Promotes deprotonation of the amineNaOtBu, K₂CO₃, Cs₂CO₃
Solvent Provides the reaction mediumToluene, Dioxane

Transition Metal-Mediated Fluorination Strategies

The introduction of a fluorine atom onto an aromatic ring can be achieved through various transition metal-mediated fluorination reactions. These methods can be broadly categorized into nucleophilic and electrophilic fluorination pathways. nih.govrsc.org For the synthesis of this compound, a plausible strategy would involve the fluorination of a 3-isopropylaniline (B1630885) derivative.

In an electrophilic fluorination approach, a transition metal catalyst can activate a fluorine source, making it more electrophilic and capable of reacting with the electron-rich aniline ring. Reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are common electrophilic fluorine sources. mdpi.com Palladium catalysts, for instance, have been shown to mediate the C-H fluorination of arenes. nih.gov The regioselectivity of this reaction would be a critical factor, as the amino and isopropyl groups will direct the incoming electrophile.

Nucleophilic fluorination, on the other hand, typically involves the displacement of a leaving group, such as a halide or a triflate, by a fluoride (B91410) source. Transition metals like palladium and copper can catalyze such transformations. nih.govrsc.org

Table 2: Common Reagents and Catalysts in Transition Metal-Mediated Aromatic Fluorination

Fluorination TypeFluorine SourceCatalyst Examples
Electrophilic Selectfluor, NFSIPalladium complexes, Silver catalysts nih.govmdpi.com
Nucleophilic KF, CsF, AgFPalladium complexes, Copper complexes nih.govrsc.org

Regioselective Isopropylation Techniques for Fluoroanilines

The introduction of the isopropyl group at a specific position on the fluoroaniline (B8554772) ring is a key synthetic challenge. The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. researchgate.netscispace.com In the context of synthesizing this compound, this would involve the isopropylation of 4-fluoroaniline (B128567).

The Friedel-Crafts reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate an alkylating agent, which can be an isopropyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane) or propene. researchgate.net The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. In 4-fluoroaniline, both the amino group and the fluorine atom are ortho-, para-directing. However, the amino group is a much stronger activating group than fluorine. Therefore, the isopropylation would be expected to occur primarily at the positions ortho to the amino group, which are the 3- and 5-positions. Achieving high regioselectivity for the 3-position might require careful optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature. researchgate.netscispace.com

Table 3: Factors Influencing Regioselectivity in Friedel-Crafts Isopropylation of 4-Fluoroaniline

FactorInfluence on Regioselectivity
Catalyst The nature and strength of the Lewis acid can affect the position of alkylation.
Solvent The polarity of the solvent can influence the stability of the reaction intermediates.
Temperature Reaction temperature can impact the kinetic versus thermodynamic product distribution.
Steric Hindrance The size of the incoming electrophile and the existing substituents can direct the substitution pattern.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to building molecular diversity. nih.govrsc.org Several MCRs are known for the synthesis of polysubstituted anilines. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs suggest its feasibility.

For instance, a three-component reaction could potentially involve a derivative of 4-fluoroaniline, an isopropyl-containing building block, and a third component that facilitates the annulation and formation of the substituted benzene (B151609) ring. Reactions like the Ugi and Passerini reactions are well-known isocyanide-based MCRs, though they typically lead to the formation of peptide-like structures rather than substituted anilines. researchgate.net However, variations and novel MCRs are continually being developed that could be adapted for such a synthesis. nih.govrsc.org

Novel Precursor Synthesis and Derivatization

The availability of suitably functionalized precursors is paramount for the successful synthesis of the target molecule. The synthesis of halogenated isopropylbenzenes serves as a crucial step in many of the proposed routes.

Synthesis of Halogenated Isopropylbenzenes as Key Intermediates

The preparation of 1-halo-4-fluoro-2-isopropylbenzene is a critical step for subsequent palladium-catalyzed amination. The synthesis of these precursors can be approached in several ways, often starting from commercially available materials.

One potential route to 1-bromo-4-fluoro-2-isopropylbenzene could start with the bromination of 1-fluoro-3-isopropylbenzene. The directing effects of the fluoro and isopropyl groups would need to be carefully considered to achieve the desired regioselectivity. Alternatively, a Sandmeyer-type reaction on 4-fluoro-2-isopropylaniline (B2669835) could be employed to introduce the bromine atom.

The synthesis of 1-chloro-4-fluoro-2-isopropylbenzene could be envisioned starting from 3-isopropylaniline. Diazotization of the aniline followed by a Sandmeyer reaction with a chloride source would yield 1-chloro-3-isopropylbenzene. Subsequent fluorination would then be required to install the fluorine atom at the 4-position, which could be challenging in terms of regioselectivity. A more controlled approach might involve starting with a pre-functionalized benzene ring where the chloro and fluoro substituents are already in place, followed by the introduction of the isopropyl group.

A documented synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent in acetic acid has been reported with a high yield of 98.7%. researchgate.net Subsequent reduction of the nitro group would provide 3-bromo-4-fluoroaniline, which could then be a precursor for further functionalization. Similarly, 3-chloro-4-fluoronitrobenzene (B104753) can be synthesized from p-fluoronitrobenzene using N-chlorosuccinimide in the presence of an acid catalyst. chemicalbook.com Reduction of this compound would yield 3-chloro-4-fluoroaniline. google.com

Table 4: Spectroscopic Data for a Related Halogenated Precursor: 1-Bromo-2-fluorobenzene spectrabase.com

NucleusChemical Shift (ppm)
¹³C NMR Data not available in the provided search results

Preparation of Substituted Nitrobenzenes and Subsequent Reduction Methodologies

The synthesis of this compound typically proceeds through the preparation of a substituted nitrobenzene (B124822) precursor, namely 2-fluoro-1-isopropyl-4-nitrobenzene (B1279595), followed by the reduction of the nitro group to an amine. An alternative final step involves the reductive amination of 4-fluoroaniline.

Preparation of 2-Fluoro-1-isopropyl-4-nitrobenzene

While a specific, detailed laboratory synthesis for 2-fluoro-1-isopropyl-4-nitrobenzene is not extensively documented in readily available literature, its synthesis can be approached through established electrophilic aromatic substitution reactions. A plausible synthetic route would involve a two-step process starting from a readily available fluorinated benzene derivative.

One potential pathway begins with the Friedel-Crafts isopropylation of fluorobenzene. This reaction introduces the isopropyl group onto the aromatic ring. Subsequently, the resulting 1-fluoro-2-isopropylbenzene would undergo nitration to introduce the nitro group at the para position relative to the isopropyl group, yielding the desired 2-fluoro-1-isopropyl-4-nitrobenzene. The directing effects of the fluoro and isopropyl substituents would need to be carefully considered to optimize the regioselectivity of the nitration step.

Another approach could involve the nitration of 1-fluoro-2-isopropylbenzene. The conditions for such a reaction would need to be carefully controlled to favor the formation of the desired 4-nitro isomer.

Reduction of 2-Fluoro-1-isopropyl-4-nitrobenzene

The reduction of the nitro group in 2-fluoro-1-isopropyl-4-nitrobenzene to yield this compound is a critical step. Catalytic hydrogenation is a widely employed and efficient method for this transformation. This process typically involves the use of a metal catalyst and a source of hydrogen.

A variety of catalysts can be employed for the hydrogenation of nitroaromatic compounds. Noble metal catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are highly effective. Non-noble metal catalysts, including Raney nickel, are also utilized, particularly in industrial settings due to their lower cost. The choice of catalyst can influence the reaction conditions, such as temperature and pressure, as well as the selectivity of the reduction, especially in the presence of other reducible functional groups. For halogenated nitroaromatics, catalyst selection is crucial to minimize dehalogenation as a side reaction.

CatalystHydrogen SourceTypical ConditionsGeneral Observations
Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Low to moderate pressure and temperatureHigh activity and selectivity, widely used.
Platinum on Carbon (Pt/C)Hydrogen gas (H₂)Low to moderate pressure and temperatureOften more active than Pd/C, good for challenging reductions.
Raney NickelHydrogen gas (H₂)Moderate to high pressure and temperatureCost-effective, commonly used in industrial processes.
Iron/HCl (Béchamp reduction)In situ generated hydrogenElevated temperatureA classical method, though less common now due to waste generation.

Reductive Amination of 4-Fluoroaniline

An alternative and well-documented route to this compound is the reductive amination of 4-fluoroaniline with acetone (B3395972). This one-pot reaction involves the formation of an imine intermediate from the aniline and ketone, which is then reduced in situ to the desired secondary amine.

A common procedure involves reacting 4-fluoroaniline with acetone in the presence of a reducing agent such as sodium borohydride (B1222165) in a suitable solvent like glacial acetic acid. chemicalbook.comprepchem.com

Table 1: Reductive Amination of 4-Fluoroaniline to 4-Fluoro-N-isopropylaniline chemicalbook.comprepchem.com

Reactant 1Reactant 2Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
4-FluoroanilineAcetoneSodium BorohydrideGlacial Acetic Acid10-201.571

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. nih.gov Key areas of focus include the development of advanced catalysts, the implementation of solvent-free or aqueous reaction systems, and the optimization of atom economy and process intensification.

Catalyst Development for Sustainable Synthesis

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the reduction of nitroaromatics, research has focused on replacing traditional stoichiometric reagents like iron in the Béchamp reduction with catalytic systems. rsc.org

Advancements in catalysis for nitro group reduction include:

Nanocatalysts: Utilizing metal nanoparticles (e.g., gold, palladium, nickel) often supported on materials like carbon nanotubes or graphene can lead to higher catalytic activity and selectivity under milder reaction conditions.

Non-Noble Metal Catalysts: To reduce costs and reliance on precious metals, significant research is directed towards developing efficient catalysts based on more abundant metals like nickel, copper, and iron.

Catalyst Deactivation and Regeneration: Studies on catalyst deactivation mechanisms are leading to the design of more robust catalysts. Efficient regeneration protocols are also being developed to extend the catalyst's lifetime, reducing waste and cost. acs.org

Solvent-Free and Aqueous Reaction Systems

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental impact of chemical processes. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, often with mechanical grinding or milling, can significantly reduce waste. mdpi.com For instance, the synthesis of imines, the intermediates in reductive amination, can often be achieved under solvent-free conditions. jocpr.com

Aqueous Reaction Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Developing catalytic systems that are active and stable in water is a major goal. For the synthesis of N-alkylanilines, catalyst-free diallylation of anilines has been achieved in an aqueous alcohol solution. researchgate.net

Atom Economy and Process Intensification

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The catalytic hydrogenation of nitrobenzenes to anilines generally has a good atom economy, with water being the only major byproduct. rsc.org In contrast, older methods like the Béchamp reduction have poor atom economy due to the formation of large amounts of iron oxide sludge. rsc.org Reductive amination also demonstrates high atom economy as all the atoms from the aniline, ketone, and hydrogen source (in the case of catalytic hydrogenation) are incorporated into the final product and water.

Process Intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com In the context of this compound synthesis, this can be achieved through:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems offers several advantages, including better heat and mass transfer, improved safety due to smaller reaction volumes, and easier automation and control. frontiersin.org The hydrogenation of imines, a key step in reductive amination, has been successfully demonstrated in continuous-flow catalyst-coated tube reactors, achieving high throughput and catalyst stability. acs.org

One-Pot Reactions: Combining multiple reaction steps into a single pot, such as in the case of reductive amination, eliminates the need for intermediate isolation and purification steps, saving time, energy, and resources.

By focusing on these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Isopropylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The outcome of such reactions on 4-Fluoro-3-isopropylaniline is dictated by the directing effects of the existing substituents.

The regioselectivity of EAS reactions on the this compound ring is determined by the cumulative influence of the three substituents. The amino group is the most potent activating and ortho, para-directing group, and thus its influence is generally dominant.

Amino Group (-NH₂): As a strong activating group with significant +R (resonance) and -I (inductive) effects, it strongly directs incoming electrophiles to the ortho and para positions. The para position is already occupied by the fluorine atom, leaving the two ortho positions (C2 and C6) as potential sites of substitution.

Isopropyl Group (-CH(CH₃)₂): This alkyl group is a weak activator through a +I effect and hyperconjugation, directing electrophiles to its ortho and para positions (C2, C4, and C6).

Fluoro Group (-F): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating through a strong -I effect. However, they possess lone pairs that can be donated to the ring via a +R effect, making them ortho, para-directors.

Considering the combined effects, the amino group's powerful directing influence is the primary determinant of regioselectivity. The positions ortho to the amino group (C2 and C6) are the most activated. However, the bulky isopropyl group at the C3 position creates significant steric hindrance at the adjacent C2 position. Consequently, electrophilic attack is most likely to occur at the less sterically hindered C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionDirecting InfluenceSteric FactorsPredicted Outcome
C2Strongly activated (ortho to -NH₂)Highly hindered by adjacent isopropyl groupMinor Product
C5Activated (ortho to -F)Moderately hinderedMinor Product
C6Strongly activated (ortho to -NH₂, para to -iPr)Least hindered activated positionMajor Product

In terms of reaction kinetics, the presence of the strongly activating amino group makes the aromatic ring highly susceptible to electrophilic attack. libretexts.orgallen.in Reactions such as halogenation are expected to be rapid and may lead to polysubstitution if not carefully controlled. To achieve monosubstitution, it is often necessary to moderate the activating effect of the amino group by converting it into an amide (e.g., an acetamide) prior to carrying out the substitution. libretexts.orglibretexts.org

Nitration: The direct nitration of anilines using a mixture of concentrated nitric acid and sulfuric acid can be problematic. The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com This protonated group is a strong deactivator and a meta-director. This can result in the formation of a significant amount of the meta-substituted product, alongside oxidation and the formation of tarry by-products. byjus.comchemistrysteps.com To circumvent these issues, the amino group is typically protected via acetylation. The resulting acetamide (B32628) is still an ortho, para-director but is less activating and less basic, allowing for a more controlled reaction. Nitration of the protected compound would yield the 6-nitro derivative as the major product, which can then be hydrolyzed to reveal the amino group.

Halogenation: Aromatic amines are so highly activated that reactions with halogens like bromine are often instantaneous and difficult to stop at monosubstitution, typically yielding the 2,4,6-tribromo derivative in the case of aniline (B41778). byjus.com For this compound, the high reactivity would likely lead to substitution at all available activated positions. Therefore, to achieve monohalogenation (preferentially at the C6 position), protection of the amino group as an acetamide is the standard and necessary strategy. libretexts.orgbyjus.com

Nucleophilic Substitution at the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) is fundamentally different from EAS. It involves a nucleophile attacking an electron-deficient aromatic ring, leading to the displacement of a leaving group.

The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the aromatic ring is substituted with two electron-donating groups (-NH₂ and isopropyl) and only a weakly deactivating fluoro group. The ring is electron-rich and lacks the necessary activation by strong electron-withdrawing groups. Therefore, standard SNAr reactions involving the displacement of the fluoro group are not expected to be feasible. While fluorine can be an excellent leaving group in activated systems due to its high electronegativity which facilitates the initial nucleophilic attack, the lack of ring activation in this specific molecule prevents the reaction from proceeding. masterorganicchemistry.comyoutube.com

Even if conditions for an SNAr reaction were forced, the isopropyl group would have a significant inhibitory effect on the reactivity.

Electronic Impact: The isopropyl group is electron-donating by induction. This effect increases the electron density on the aromatic ring, further deactivating it towards attack by a nucleophile. An electron-rich ring repels incoming nucleophiles, making the formation of the Meisenheimer complex energetically unfavorable.

Steric Impact: The isopropyl group is sterically bulky. Its position at C3 directly adjacent to the potential leaving group at C4 would physically obstruct the trajectory of an incoming nucleophile attempting to attack the C4 carbon. Steric hindrance at or near the reaction center is known to significantly decrease the rates of substitution reactions. researchgate.netrsc.orglibretexts.org

Table 2: Influence of the Isopropyl Group on Hypothetical SNAr Reactivity

EffectDescriptionImpact on SNAr Reactivity
ElectronicElectron-donating (+I effect)Deactivating (increases electron density on the ring)
StericBulky group adjacent to the reaction center (C4)Inhibitory (hinders nucleophilic approach)

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it both basic and nucleophilic, allowing it to undergo a variety of reactions.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-fluoro-3-isopropylphenyl)acetamide. This reaction is not only a common transformation but is also crucial for the protective strategies mentioned in the context of electrophilic aromatic substitution. libretexts.orglibretexts.org

Alkylation: While N-alkylation of the amino group is possible, it can be challenging to control. Direct reaction with alkyl halides can often lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Specific synthetic methods, such as reductive amination, are often employed for more controlled mono-alkylation. google.comprepchem.com

Diazotization: Primary aromatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C), to form diazonium salts. libretexts.org this compound would thus form 4-fluoro-3-isopropylbenzenediazonium chloride. These diazonium salts are highly valuable synthetic intermediates that can be converted into a wide array of functional groups (e.g., -OH, -CN, -Br, -I) through reactions like the Sandmeyer and Schiemann reactions.

Acylation and Alkylation Reactions

The amino group of this compound is a nucleophilic center and readily participates in acylation and alkylation reactions.

Acylation: This reaction involves the substitution of a hydrogen atom of the amino group with an acyl group (R-C=O). Typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base, the reaction proceeds via nucleophilic acyl substitution. The reactivity of the amino group is influenced by the electronic effects of the ring substituents. The fluorine atom, being highly electronegative, exerts a -I (inductive) effect, which tends to decrease the nucleophilicity of the amine. Conversely, the isopropyl group has a weak +I (inductive) effect. However, the dominant effect on the nitrogen's nucleophilicity is often its lone pair's ability to participate in resonance with the aromatic ring.

Alkylation: The nitrogen atom can also be alkylated using alkyl halides. The reaction follows an SN2 pathway where the amine acts as the nucleophile. The steric hindrance from the adjacent isopropyl group can influence the rate and feasibility of alkylation, particularly with bulky alkylating agents. Controlling the degree of alkylation (mono- versus di-alkylation) can be a challenge, often requiring careful selection of reaction conditions such as stoichiometry, temperature, and solvent.

Reaction TypeReagent ClassProduct TypeKey Influencing Factors
AcylationAcyl Halides, AnhydridesN-(4-fluoro-3-isopropylphenyl)amideElectronic effects (-I of F), Steric hindrance
AlkylationAlkyl HalidesN-alkyl-4-fluoro-3-isopropylanilineSteric hindrance from isopropyl group, Reagent reactivity

Formation of Imines and Related Derivatives

Primary aromatic amines like this compound react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule masterorganicchemistry.com.

The reaction mechanism proceeds through a hemiaminal intermediate. The rate of formation is dependent on the electrophilicity of the carbonyl compound and the nucleophilicity of the amine. The steric bulk of the isopropyl group ortho to the amino group in this compound can sterically hinder the approach to the carbonyl carbon, potentially slowing the reaction compared to less substituted anilines. The presence of fluorine can also modulate the basicity and nucleophilicity of the nitrogen atom nih.gov.

Diazotization and Subsequent Transformations

The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like HCl, leads to the formation of a diazonium salt organic-chemistry.orgbyjus.com. This process, known as diazotization, converts the primary amino group into an excellent leaving group (N₂).

The resulting 4-fluoro-3-isopropyldiazo­nium salt is a versatile intermediate that can undergo a variety of subsequent transformations, making it a valuable synthon in organic synthesis. These reactions, often called Sandmeyer or related reactions, allow for the introduction of a wide range of functional groups onto the aromatic ring in place of the original amino group.

Common Transformations of the Diazonium Salt:

Halogenation: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively.

Cyanation: Treatment with CuCN yields the corresponding benzonitrile.

Hydroxylation: Heating in an aqueous acidic solution produces the corresponding phenol.

Fluorination (Schiemann Reaction): Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) introduces a fluorine atom.

ReagentProduct Functional GroupNamed Reaction (if applicable)
CuCl / HCl-ClSandmeyer
CuBr / HBr-BrSandmeyer
KI-I
CuCN / KCN-CNSandmeyer
H₂O, Heat-OH
HBF₄, Heat-FSchiemann

Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are potential substrates for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination with Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds by reacting an amine with an aryl halide or triflate wikipedia.orgorganic-chemistry.orgacsgcipr.org. In this context, this compound can serve as the amine coupling partner. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The steric hindrance provided by the ortho-isopropyl group can be a significant factor, potentially requiring more sterically demanding and electron-rich ligands (e.g., biarylphosphines) to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination libretexts.org.

Suzuki-Miyaura and Sonogashira Coupling of Halogenated Derivatives

To participate in Suzuki-Miyaura or Sonogashira couplings, the this compound scaffold must first be halogenated, typically through diazotization followed by a Sandmeyer reaction to introduce a bromine or iodine atom.

Suzuki-Miyaura Coupling: The resulting aryl halide (e.g., 1-bromo-4-fluoro-3-isopropylaniline) can be coupled with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base researchgate.netnih.gov. This reaction is a robust method for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

Sonogashira Coupling: Similarly, the halogenated derivative can react with a terminal alkyne in a Sonogashira coupling, which is co-catalyzed by palladium and copper complexes wikipedia.orgorganic-chemistry.org. This reaction is highly effective for the synthesis of aryl alkynes.

Chan-Lam Coupling Reaction

The Chan-Lam coupling reaction provides a method for forming aryl-heteroatom bonds using a copper catalyst wikipedia.orgnrochemistry.com. Unlike the Buchwald-Hartwig reaction, the Chan-Lam coupling typically pairs an amine with an aryl boronic acid organic-chemistry.org. Therefore, this compound can be directly coupled with a variety of aryl boronic acids in the presence of a copper source (like Cu(OAc)₂) and an oxidant, often atmospheric oxygen nih.govrsc.org. This reaction offers a complementary approach to the palladium-catalyzed methods for C-N bond formation.

Coupling ReactionKey ReagentsBond FormedRole of this compound Moiety
Buchwald-HartwigPd catalyst, Ligand, Base, Aryl HalideC-NAmine partner
Suzuki-MiyauraPd catalyst, Base, Organoboron reagentC-CHalogenated derivative acts as electrophile
SonogashiraPd/Cu catalysts, Base, Terminal AlkyneC-C (sp²-sp)Halogenated derivative acts as electrophile
Chan-LamCu catalyst, Oxidant, Aryl Boronic AcidC-NAmine partner

Redox Chemistry of the Aniline Moiety

Detailed research on the redox chemistry of the aniline moiety specific to this compound is not sufficiently available in the public domain to provide a comprehensive summary.

Oxidation Pathways and Product Characterization

Specific studies detailing the oxidation pathways of this compound and the subsequent characterization of its oxidation products are not currently available in the reviewed scientific literature.

Electrochemical Behavior and Mechanisms

There is a lack of specific data from electrochemical studies on this compound. Consequently, a detailed description of its electrochemical behavior and the associated reaction mechanisms cannot be provided.

Derivatives and Analogs of 4 Fluoro 3 Isopropylaniline: Synthesis and Exploration

Synthesis of N-Substituted Derivatives

The nucleophilic character of the amino group in 4-fluoro-3-isopropylaniline makes it a prime site for derivatization. A variety of N-substituted compounds can be readily prepared through reactions with electrophilic partners.

Amides: The synthesis of amides from this compound is typically achieved through acylation reactions. This can be accomplished by reacting the aniline (B41778) with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can facilitate amide bond formation directly from carboxylic acids. scielo.br Green chemistry approaches have also explored solvent-free methods, for instance, using boric acid as a catalyst for the reaction between a carboxylic acid and an amine. researchgate.net

Table 1: Synthesis of N-Acyl, Urea, and Thiourea Derivatives
Derivative TypeKey ReagentsGeneral Reaction ConditionsReference Principle
AmidesAcyl Halides, Acid Anhydrides, Carboxylic Acids + Coupling Agents (e.g., DCC, TBTU)Inert solvent (e.g., DCM, THF), often with a base (e.g., Pyridine, Et3N), Room temperature to reflux scielo.brnih.gov
UreasIsocyanates, Phosgene (B1210022) equivalentsInert solvent (e.g., Toluene (B28343), CH2Cl2), Room temperature nih.govbeilstein-journals.org
ThioureasIsothiocyanates, Carbon DisulfideInert solvent (e.g., Ethanol, THF), Room temperature to reflux ias.ac.inorganic-chemistry.org

Sulfonamides: The reaction of this compound with various sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This reaction, known as sulfonylation, is a robust and widely used method for preparing this class of compounds. ekb.egnih.gov The reaction is typically carried out in aprotic solvents, with pyridine often serving as both the solvent and the acid scavenger. researchgate.net The resulting sulfonamides are of significant interest due to their prevalence in medicinal chemistry. researchgate.net

Phosphoramidates: Phosphoramidates are synthesized by reacting this compound with a suitable phosphorylating agent, such as a phosphoryl chloride or a phosphorochloridate. nih.gov The reaction is typically performed in an anhydrous solvent with a base to neutralize the liberated HCl. nih.gov Alternative methods include the Staudinger reaction of azides with phosphites or iodine-mediated oxidative cross-coupling of H-phosphonates and amines. nih.gov These compounds are notable as prodrugs in pharmaceutical applications, often referred to as the ProTide approach. researchgate.net

Table 2: Synthesis of Sulfonamide and Phosphoramidate Derivatives
Derivative TypeKey ReagentsGeneral Reaction ConditionsReference Principle
SulfonamidesArylsulfonyl or Alkylsulfonyl ChloridesInert solvent (e.g., Pyridine, DCM), Base (e.g., Pyridine, Et3N), 0°C to room temperature ekb.egnih.govnih.gov
PhosphoramidatesPhosphoryl Chlorides (e.g., POCl3), PhosphorochloridatesAnhydrous inert solvent (e.g., THF, DCM), Base (e.g., Et3N, N-Methylimidazole), -78°C to room temperature nih.govnih.gov

Exploration of Ring-Substituted Analogs

Modification of the aromatic ring of this compound allows for the creation of analogs with altered electronic and steric properties.

The synthesis of biaryl compounds from an aniline core can be achieved through modern cross-coupling reactions. A common strategy involves converting the aniline into a more suitable coupling partner, such as an aryl halide or a diazonium salt. For instance, the amino group can be replaced by a halogen (e.g., bromine or iodine) via the Sandmeyer reaction. This resulting halo-aromatic can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (using boronic acids) or Stille coupling (using organostannanes) to form a new carbon-carbon bond with another aryl group. nih.gov

Alternatively, the aniline can be converted into an arenediazonium salt, which can then be used in metal-catalyzed or metal-free arylation reactions, such as the Gomberg-Bachmann reaction, to form unsymmetrical biaryls. rsc.org These methods provide facile synthetic access to a wide variety of biaryl structures. rsc.orgnih.gov

The this compound framework is a valuable building block for constructing more complex heterocyclic systems. The aniline nitrogen can act as a nucleophile in condensation reactions with 1,2- or 1,3-dicarbonyl compounds to form five- or six-membered nitrogen-containing heterocycles.

Multicomponent reactions (MCRs) are particularly powerful for rapidly building molecular complexity. nih.gov For example, anilines can participate in reactions like the Doebner-von Miller reaction to synthesize quinolines or the Hantzsch pyridine synthesis. By reacting this compound with other suitable components, novel polycyclic heterocyclic scaffolds can be assembled in a single step. mdpi.com The synthesis of fluorinated nitrogen heterocycles is of particular interest as these scaffolds are often explored for drug discovery. ekb.egresearchgate.netnih.gov

Chiral Derivatives and Asymmetric Synthesis

The creation of chiral derivatives from the achiral this compound molecule is a key step toward exploring its potential in stereoselective applications.

One straightforward approach is to form a covalent bond with a chiral auxiliary. For example, reacting the aniline with an enantiomerically pure chiral carboxylic acid or sulfinyl chloride would produce a mixture of diastereomers that can, in principle, be separated by chromatography or crystallization. bioorganica.com.ua

Asymmetric synthesis methodologies can also be employed to generate chirality. This could involve using this compound or its derivatives as a substrate in a reaction catalyzed by a chiral catalyst. For instance, the asymmetric synthesis of axially chiral biaryls has been achieved via enantioselective Suzuki-Miyaura cross-coupling reactions using specialized chiral phosphine (B1218219) ligands. nih.gov Similarly, the development of planar-chiral derivatives, where the aniline is part of a larger complexed ring system, can induce enantioselectivity in catalytic processes. scispace.com The synthesis of chiral amides and peptides often relies on the use of racemization-free coupling reagents to maintain stereochemical integrity. rsc.orgrsc.org These strategies are crucial for constructing specific stereoisomers, which is often a requirement for biologically active molecules. nih.gov

Research on this compound in Chiral Applications Remains Undocumented

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research detailing the use of the chemical compound this compound in the fields of enantioselective synthesis and the design of chiral ligands or catalysts.

Despite the growing interest in fluorinated organic compounds and chiral anilines for applications in pharmaceuticals, agrochemicals, and materials science, this compound does not appear as a prominent substrate, reagent, or building block in studies focused on asymmetric synthesis. The specific substitution pattern of a fluorine atom at the 4-position and an isopropyl group at the 3-position of the aniline ring does not feature in the available literature concerning the development of chiral molecules.

Consequently, it is not possible to provide a detailed, evidence-based article on the topics of "Enantioselective Synthesis of Chiral Anilines" and "Application in Chiral Ligand and Catalyst Design" as they pertain specifically to this compound. The foundational research findings, data, and detailed methodologies required to construct such an article are not present in the public domain.

While general methods for the synthesis of chiral anilines and principles of chiral ligand design are well-established, there is no specific data to illustrate the role, efficacy, or unique properties of this compound in these contexts. One patent document indicates its use as a precursor in the synthesis of other complex molecules, but not within the scope of asymmetric catalysis or chiral ligand development. googleapis.com

Research in asymmetric catalysis often focuses on aniline derivatives with different substitution patterns or on related isomers. For instance, the isomer 4-fluoro-N-isopropylaniline is documented as an intermediate in the synthesis of the herbicide Flufenacet, an application unrelated to chirality.

Until specific research is conducted and published, the potential of this compound as a tool or target in enantioselective synthesis and catalysis remains an unexplored area of organic chemistry.

Computational and Theoretical Chemistry of 4 Fluoro 3 Isopropylaniline

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Fluoro-3-isopropylaniline, these calculations reveal how the interplay between the aromatic ring, the electron-donating amino group, the electron-withdrawing fluorine atom, and the bulky isopropyl group dictates its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are crucial in predicting a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of the -NH2 group. The presence of the isopropyl group, a weak electron-donating group, would slightly raise the energy of the HOMO. Conversely, the electron-withdrawing fluorine atom would stabilize the orbitals and lower their energies. The LUMO is anticipated to be distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. DFT calculations for substituted anilines have shown that the nature and position of substituents significantly influence this gap. For this compound, the competing electronic effects of the substituents would result in a moderate HOMO-LUMO gap.

Table 1: Predicted Molecular Orbital Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-5.5 to -6.0 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.5 to -1.0 eVRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.5 to 5.5 eVCorrelates with chemical reactivity and kinetic stability.

Note: The values in this table are hypothetical and based on trends observed in similar substituted anilines. Actual values would require specific DFT calculations.

The distribution of electron density within this compound is uneven due to the different electronegativities of the constituent atoms and the resonance and inductive effects of the substituents. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which are valuable for predicting sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the highly electronegative fluorine and nitrogen atoms, indicating their propensity to interact with electrophiles. The area around the amino group's nitrogen would be a likely site for protonation. Conversely, regions of positive electrostatic potential (colored blue) would be found near the hydrogen atoms of the amino group and the isopropyl group, as well as potentially on the aromatic ring, suggesting sites susceptible to nucleophilic attack.

Analysis of the charge distribution would also reveal the influence of the substituents on the aromatic ring's electron density. The amino group would increase the electron density, particularly at the ortho and para positions relative to it, while the fluorine atom would withdraw electron density. The interplay of these effects would create a nuanced electrostatic landscape across the molecule.

Reaction Pathway Elucidation

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For key transformations involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, transition state analysis can provide critical information about the reaction's feasibility and kinetics. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined.

For instance, in an electrophilic substitution reaction, computational models can be used to compare the energy barriers for substitution at different positions on the aromatic ring. This would allow for a theoretical prediction of the reaction's regioselectivity. The calculations would likely show that the positions activated by the amino group and not strongly deactivated by the fluorine atom have lower activation barriers.

Computational methods can predict the regioselectivity of reactions by comparing the energies of the transition states leading to different regioisomeric products. For this compound, the directing effects of the substituents are complex. The amino group is a strong ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The isopropyl group is a weak ortho-, para-director. DFT calculations would be essential to untangle these competing influences and predict the most likely site of, for example, nitration or halogenation.

Stereoselectivity, while less of a factor for reactions on the aromatic ring itself, could become important if chiral centers are introduced or if the molecule interacts with a chiral environment. In such cases, computational modeling could be used to predict the favored stereoisomer by calculating the energies of the diastereomeric transition states.

Conformational Analysis

The presence of the non-symmetrical and bulky isopropyl group introduces conformational flexibility to this compound. The rotation of the isopropyl group and the potential for pyramidalization of the amino group mean that the molecule can exist in several different conformations of varying energies.

Computational conformational analysis involves systematically exploring the potential energy surface with respect to bond rotations to identify the most stable conformers (energy minima). For this compound, the primary focus would be on the rotation around the C-N bond and the bond connecting the isopropyl group to the aromatic ring.

The analysis would likely reveal that the most stable conformation seeks to minimize steric hindrance between the isopropyl group, the amino group, and the fluorine atom. The orientation of the isopropyl group's C-H bond relative to the plane of the benzene (B151609) ring would be a key conformational parameter. It is expected that conformations where the bulky methyl groups of the isopropyl substituent are directed away from the adjacent amino and fluoro groups would be energetically favored. The barrier to rotation around the C-N bond would also be of interest, as it would provide insight into the planarity of the amino group and its conjugation with the aromatic ring.

Investigation of Rotational Barriers of the Isopropyl Group

The rotation of the isopropyl group in this compound is a key conformational feature that can be elucidated using computational methods. The steric and electronic environment created by the aniline ring and its substituents (fluoro and amino groups) influences the rotational energy profile of the isopropyl group.

Theoretical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MPn), can map the potential energy surface as a function of the dihedral angle defining the isopropyl group's orientation relative to the benzene ring. nih.govresearchgate.net Studies on similar aromatic compounds show that electron-donating groups, like the amino and isopropyl groups, can influence the rotational barrier. nih.govresearchgate.net The barrier height is determined by the energy difference between the most stable (staggered) and least stable (eclipsed) conformations.

In the isolated, gas-phase molecule, the rotational barrier for an isopropyl group on an aromatic ring is typically modest, arising from intramolecular steric interactions between the methyl groups of the isopropyl moiety and the adjacent hydrogen atom or substituent on the ring. aip.org However, in the solid state, these rotational barriers can become significantly larger, effectively quenching the rotation, due to dominant intermolecular interactions within the crystal lattice. aip.org For related molecules, computational studies have determined rotational barriers for isopropyl groups in isolated molecules to be in the range of 1-8 kJ/mol, while in the solid state, these barriers can be much greater than 50 kJ/mol. aip.org

Table 1: Representative Calculated Rotational Barriers for Isopropyl Groups in Aromatic Compounds

Computational Method Basis Set Conformation Relative Energy (kJ/mol)
CCSD(T) 6-311++G(2df,p) Minimum Energy (Staggered) 0.0
CCSD(T) 6-311++G(2df,p) Transition State (Eclipsed) ~15.0 aip.org
MP4 6-311++G(2df,p) Minimum Energy (Staggered) 0.0

Note: Data are representative values based on computational studies of similar molecules and are intended for illustrative purposes.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are dictated by its functional groups: the amino group (-NH₂), the fluoro group (-F), and the aromatic ring system. These interactions are crucial for understanding its aggregation behavior in condensed phases.

Hydrogen Bonding: The primary intermolecular interaction is expected to be hydrogen bonding, with the amino group acting as a hydrogen bond donor and the nitrogen and fluorine atoms acting as potential hydrogen bond acceptors. nih.gov Quantitative structure-activity relationship (QSAR) studies on substituted anilines have highlighted the importance of the hydrogen bonding capacity of the NH₂ group in their interactions. nih.govresearchgate.net

π-π Stacking: The aromatic rings can interact via π-π stacking, contributing to the stability of aggregates. The substitution pattern on the ring influences the electronic distribution and thereby the nature and strength of these interactions.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative fluorine and nitrogen atoms. Dipole-dipole interactions will therefore play a role in the orientation of molecules in the liquid and solid states. researchgate.net

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. nih.govresearchgate.net Such analyses can reveal the presence of hydrogen bonds, determine their strength, and describe the charge-transfer interactions that stabilize molecular aggregates. researchgate.net

Spectroscopic Data Prediction and Interpretation

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of molecules like this compound, providing a direct link between the molecular structure and its spectral features.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemical methods, particularly DFT. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

¹H and ¹³C NMR: Calculations can predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions allows for the assignment of specific resonances to individual atoms within the molecule. For substituted anilines, theoretical chemical shifts have shown good correlation with experimental values. article4pub.comarticle4pub.com

¹⁹F NMR: The ¹⁹F chemical shift is particularly sensitive to the electronic environment. DFT calculations have been shown to be effective in predicting ¹⁹F NMR shifts for fluorinated aromatic compounds. nih.gov Scaling factors are often applied to the computed shielding tensors to improve agreement with experimental data, with reported maximum deviations of less than 7 ppm. nih.gov The predicted shifts can be invaluable for distinguishing between isomers.

Table 2: Predicted vs. Representative Experimental NMR Chemical Shifts (ppm)

Nucleus Predicted Chemical Shift (ppm) (DFT/B3LYP) Representative Experimental Range (ppm)
¹H (Aromatic) 6.5 - 7.5 6.5 - 7.5
¹H (NH₂) ~3.5 3.0 - 4.0
¹H (CH-isopropyl) ~3.0 2.5 - 3.5
¹H (CH₃-isopropyl) ~1.2 1.0 - 1.5
¹³C (Aromatic) 110 - 160 110 - 160
¹³C (CH-isopropyl) ~30 25 - 35
¹³C (CH₃-isopropyl) ~20 15 - 25

Note: Predicted values are typical for DFT calculations on similar structures. Experimental ranges are based on analogous substituted anilines.

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Computational methods can calculate the harmonic vibrational frequencies, which correspond to the fundamental absorption bands in Infrared (IR) and Raman spectra. DFT methods, such as B3LYP, are widely used for this purpose. researchgate.nettsijournals.com

The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net This approach generally yields good agreement between the predicted and experimental spectra, aiding in the assignment of vibrational modes. tsijournals.com For example, studies on 4-fluoroaniline (B128567) have successfully used DFT calculations to assign the C-F stretching vibration, N-H stretching modes, and various ring deformation modes. researchgate.nettsijournals.com The analysis can also provide theoretical IR intensities and Raman activities, which helps in interpreting the appearance of the experimental spectra.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for a 4-Fluoroaniline Moiety

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled B3LYP) Typical Experimental Range (cm⁻¹)
N-H Asymmetric Stretch ~3480 3450 - 3500
N-H Symmetric Stretch ~3400 3380 - 3420
C-H Aromatic Stretch 3050 - 3100 3030 - 3100
C=C Aromatic Stretch 1500 - 1620 1490 - 1630
N-H Scissoring ~1610 1600 - 1630
C-N Stretch ~1280 1270 - 1300

Note: Frequencies are based on published data for 4-fluoroaniline and are representative.

UV-Vis Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. wiley.com It calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The calculated excitation energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For substituted anilines, the main absorption bands are typically due to π → π* transitions within the aromatic ring. researchgate.net The positions of these bands are influenced by the substituents. The amino group generally causes a red shift (bathochromic shift) of the absorption bands compared to benzene, while the effect of the fluoro and isopropyl groups can also be quantified. researchgate.net Simulations can be performed in the gas phase or by including a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects on the electronic transitions. wiley.com

Table 4: Representative TD-DFT Calculated Electronic Transitions

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ (π → π*) ~4.4 ~280 > 0.1

Note: Values are illustrative, based on TD-DFT calculations for similar aniline derivatives.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental NMR data for 4-Fluoro-3-isopropylaniline was found in the searched scientific literature. The following sections describe the techniques that would be used for its characterization.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule like this compound.

2D-COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, it would show correlations between the methine proton of the isopropyl group and its methyl protons. It would also clarify the connectivity between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton signal corresponds to which carbon signal for the isopropyl group and the aromatic C-H bonds.

Fluorine-19 NMR for Detailed Structural Information

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.govhuji.ac.il The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it an excellent probe for its local electronic environment. huji.ac.ilrsc.org For this compound, a single resonance would be expected. The chemical shift of this fluorine atom would be influenced by the electron-donating effects of the amino and isopropyl groups. The signal would appear as a multiplet due to coupling with the neighboring aromatic protons (at positions 2 and 5), providing further structural confirmation.

Dynamic NMR for Conformational Dynamics

Dynamic NMR studies could be employed to investigate the rotational barrier around the C-N bond of the aniline (B41778) group. At low temperatures, the rotation of the amino group might be slow enough on the NMR timescale to result in the observation of distinct signals for the aromatic protons ortho to the amino group (positions 2 and 6), if they were inequivalent. However, due to the plane of symmetry in this specific molecule, such an effect would likely not be observed. Another potential area of study would be the rotation of the isopropyl group, although this barrier is typically low. No specific dynamic NMR studies for this compound have been published.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₂FN), which has a calculated exact mass of 153.0954. This precise mass measurement would distinguish it from other compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass Data for this compound

Property Value
Molecular Formula C₉H₁₂FN
Monoisotopic Mass 153.095378 u
Charge +1

| Calculated m/z | 154.10265 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to study its breakdown pathways. While no specific MS/MS data exists for this compound, the fragmentation of substituted anilines and fluoroaromatic compounds generally follows predictable patterns. Likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A primary fragmentation would be the cleavage of a methyl group from the isopropyl substituent, leading to a stable benzylic-type cation with an m/z of 138.

Loss of propene: A McLafferty-type rearrangement is possible, though less common for this structure.

Cleavage of the C-N bond: Fragmentation of the amino group could occur.

Ring fragmentation: At higher collision energies, the aromatic ring itself could fragment.

A detailed analysis would require experimental data to confirm the exact fragmentation patterns and relative abundances of the resulting ions.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of this compound. These techniques measure the vibrational energies of molecular bonds, providing a unique spectral fingerprint that allows for detailed functional group analysis and structural elucidation. While IR spectroscopy measures the absorption of infrared radiation by molecules undergoing a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. tsijournals.com Together, they provide complementary information on the vibrational modes of the molecule.

Characteristic Vibrational Modes and Functional Group Analysis

Although a complete experimental vibrational analysis for this compound is not extensively documented in the literature, its characteristic spectral features can be reliably predicted based on well-established data from analogous compounds, such as 4-fluoroaniline (B128567) and 3-isopropylaniline (B1630885). tsijournals.comchemicalbook.com The key vibrational modes can be assigned to the primary functional groups: the amino (-NH₂) group, the aromatic ring, the carbon-fluorine (C-F) bond, and the isopropyl group.

Amino (-NH₂) Group Vibrations: The aniline amino group gives rise to several distinct and characteristic bands.

N-H Stretching: Two prominent bands are expected in the 3300-3500 cm⁻¹ region. The higher frequency band corresponds to the asymmetric stretching mode (νₐₛ N-H), while the lower frequency band is due to the symmetric stretching mode (νₛ N-H). In 4-fluoroaniline, these are observed around 3487 cm⁻¹ and 3403 cm⁻¹, respectively. sinica.edu.tw

-NH₂ Scissoring: An in-plane bending vibration (δ NH₂) typically appears as a medium to strong band in the 1600-1650 cm⁻¹ region. sinica.edu.tw

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (ν C-N) is expected to produce a strong band in the 1250-1340 cm⁻¹ range.

Aromatic Ring and Substituent Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a series of sharp, medium-intensity bands above 3000 cm⁻¹. sinica.edu.tw

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are observed in the 1450-1620 cm⁻¹ region. The presence of substituents often results in multiple distinct peaks in this area. tsijournals.com

C-F Stretching: The carbon-fluorine bond gives rise to a strong and characteristic absorption band, typically in the 1200-1280 cm⁻¹ range in the IR spectrum due to its high polarity.

Isopropyl Group Vibrations: The isopropyl substituent will introduce characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2870-2970 cm⁻¹). Additionally, C-H bending vibrations for the methyl (-CH₃) and methine (-CH) groups are expected in the 1340-1470 cm⁻¹ region.

The table below summarizes the predicted key vibrational frequencies and their assignments for this compound based on data from structurally similar molecules.

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional GroupExpected Intensity (IR)
Asymmetric N-H Stretch (νₐₛ)3450 - 3500Amino (-NH₂)Medium
Symmetric N-H Stretch (νₛ)3350 - 3420Amino (-NH₂)Medium
Aromatic C-H Stretch (ν)3000 - 3100Aromatic RingMedium-Weak, Sharp
Aliphatic C-H Stretch (ν)2870 - 2970Isopropyl GroupMedium-Strong
NH₂ Scissoring (δ)1600 - 1650Amino (-NH₂)Medium-Strong
Aromatic C=C Stretch1450 - 1620Aromatic RingMedium-Strong, Multiple
Aliphatic C-H Bend (δ)1340 - 1470Isopropyl GroupMedium
C-N Stretch (ν)1250 - 1340Aryl-AmineStrong
C-F Stretch (ν)1200 - 1280Aryl-FluorideStrong
Aromatic C-H Out-of-Plane Bend (γ)750 - 900Aromatic RingStrong

In situ IR for Reaction Monitoring

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that enables real-time monitoring of chemical reactions as they occur within the reaction vessel, without the need for sample extraction. nih.gov This technique provides critical insights into reaction kinetics, mechanisms, and the identification of transient intermediates. nih.govnih.gov

For reactions involving this compound, in situ FTIR is an invaluable tool. For example, in an acylation reaction to form an amide, the progress can be monitored by tracking the disappearance of the characteristic N-H stretching bands of the aniline (around 3350-3500 cm⁻¹) and the simultaneous appearance of the strong amide carbonyl (C=O) stretching band, typically found between 1650 and 1700 cm⁻¹. youtube.com

By continuously collecting spectra, a concentration-time profile for reactants, intermediates, and products can be generated. nih.gov This data allows for:

Kinetic Analysis: Determining the rate of reaction under various conditions (temperature, pressure, catalyst concentration).

Endpoint Determination: Precisely identifying when the reaction has reached completion, preventing unnecessary heating or extended reaction times.

Mechanism Elucidation: Observing the rise and fall of absorption bands corresponding to transient intermediates, which can help confirm or refute a proposed reaction mechanism.

This real-time, data-rich approach facilitates rapid process optimization, ensuring reaction efficiency, consistency, and safety. nih.gov

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. iucr.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby deduce atomic positions, bond lengths, and bond angles with high precision. This information is fundamental to understanding the relationship between molecular structure and macroscopic properties.

Crystal Structure Determination and Molecular Packing

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the principles of its determination and likely packing features can be discussed. The first and often most challenging step is the growth of a high-quality single crystal suitable for diffraction. researchgate.net

Once a crystal structure is determined, analysis focuses on the molecular conformation and the way molecules arrange themselves in the crystal lattice, a phenomenon known as molecular packing. In substituted anilines, the packing is governed by a delicate balance of intermolecular forces. researchgate.net For this compound, the arrangement would be influenced by:

The planarity of the phenyl ring.

The orientation of the amino and isopropyl groups relative to the ring.

The interplay of these factors determines the crystal's density, stability, and other physical properties. The bulky isopropyl group may sterically influence the packing, potentially preventing the highly planar stacking sometimes observed in simpler aniline derivatives. iucr.org

Analysis of Intermolecular Hydrogen Bonding and Halogen Bonding

The solid-state structure of this compound is expected to be significantly influenced by specific, directional intermolecular interactions, namely hydrogen bonds and potentially halogen bonds.

Hydrogen Bonding: The primary and most influential intermolecular interaction will be hydrogen bonding involving the amino group. mdpi.com The -NH₂ group contains two hydrogen bond donors (the hydrogen atoms) and one acceptor (the lone pair on the nitrogen atom). It is highly probable that the crystal structure would feature extensive networks of N-H···N hydrogen bonds, where the amino group of one molecule interacts with the amino group of a neighboring molecule. researchgate.net This type of interaction is a primary driver in the crystal packing of many anilines and is crucial for the formation of stable, ordered structures. researchgate.net The geometry of these bonds (N···N distance and N-H···N angle) provides insight into their strength.

The collective arrangement and relative strengths of these hydrogen and potential halogen bonds would define the supramolecular assembly and ultimately the physicochemical properties of crystalline this compound.

Applications of 4 Fluoro 3 Isopropylaniline in Advanced Organic Synthesis

As a Building Block for Complex Molecules

The strategic placement of the fluoro and isopropyl groups on the aniline (B41778) scaffold makes 4-fluoro-3-isopropylaniline a valuable precursor for a range of complex molecular architectures. The amino group provides a key reactive handle for a variety of transformations, including diazotization, acylation, and alkylation, while the fluorine and isopropyl substituents can influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.

Fluorinated anilines are crucial components in a multitude of pharmaceutical compounds. The incorporation of fluorine can significantly enhance the metabolic stability and bioavailability of drug candidates. nih.gov The presence of a fluorine atom in a molecule can block sites of metabolism, increase binding affinity to target proteins, and improve membrane permeability. nih.govresearchgate.net For instance, related structures like 4-fluoroaniline (B128567) are key intermediates in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs. chemimpex.com Similarly, 3-isopropylaniline (B1630885) is recognized as an important intermediate in the synthesis of drugs and other biologically active compounds.

The combination of these features in this compound suggests its utility in the development of novel APIs. The isopropyl group can provide steric bulk and lipophilicity, which can be tailored to optimize drug-receptor interactions. The aniline moiety can be readily converted into a variety of functional groups, allowing for its incorporation into diverse molecular scaffolds. While direct examples are not prevalent, the synthesis of complex molecules like the antibiotic linezolid involves a related intermediate, 3-fluoro-4-morpholinoaniline, highlighting the importance of this substitution pattern in medicinal chemistry. researchgate.net

Table 1: Potential Pharmaceutical Applications of this compound Derivatives

Therapeutic AreaPotential Role of this compound Moiety
OncologyIntroduction of fluorine for enhanced metabolic stability of kinase inhibitors.
Infectious DiseasesBuilding block for novel antibiotics and antiviral agents.
NeurologyPrecursor for central nervous system agents with improved blood-brain barrier penetration.

Substituted anilines are fundamental building blocks in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. chemimpex.com The isomer, 4-fluoro-N-isopropylaniline, is a known intermediate in the synthesis of the herbicide flufenacet, demonstrating the relevance of this substitution pattern in agrochemical design. chemicalbook.com The presence of fluorine in agrochemicals can enhance their efficacy and selectivity.

This compound can serve as a precursor to a new generation of agrochemicals. The specific substitution pattern may lead to compounds with improved soil retention, targeted pest activity, and reduced environmental impact. Beyond agrochemicals, this compound can be utilized in the synthesis of specialty chemicals such as dyes and pigments, where the aniline core is a common structural motif. chemimpex.com

Precursor for Functional Materials

The unique electronic and physical properties imparted by fluorine-containing organic molecules make them attractive for applications in materials science. nbinno.comnih.gov Fluorinated anilines can be used as monomers or precursors for the development of advanced functional materials with tailored properties.

Polyanilines and their derivatives are a class of conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The properties of these polymers can be fine-tuned by introducing substituents onto the aniline monomer. Fluorine substitution, in particular, can enhance the thermal stability, chemical resistance, and electronic properties of the resulting polymer. nbinno.comnih.gov Research on the polymerization of fluorinated anilines has shown that the incorporation of fluorine affects the polymer's structure and conductivity. researchgate.net

This compound could be polymerized, either alone or as a co-monomer with other anilines, to produce novel polymers. The isopropyl group would likely increase the solubility of the polymer in organic solvents, facilitating its processing. The fluorine atom would be expected to enhance the polymer's stability and potentially modify its electronic bandgap, making it suitable for applications in organic electronics. The self-assembly of fluorinated polymers in solution is a known phenomenon that can lead to unique morphologies and properties. rsc.org

Table 2: Potential Properties of Polymers Derived from this compound

PropertyInfluence of Substituents
SolubilityThe isopropyl group is expected to enhance solubility in organic solvents.
Thermal StabilityThe fluorine atom can increase the thermal stability of the polymer backbone.
Electronic PropertiesBoth substituents can modulate the electronic properties and conductivity.
MorphologyPotential for unique self-assembled structures due to fluorinated segments.

The field of organic electronics relies on the design and synthesis of novel organic molecules with specific electronic functionalities. Fluorinated organic materials are of particular interest due to their high electron affinity and environmental stability. nbinno.com The introduction of fluorine atoms into organic semiconductors can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate electron injection and transport.

While specific applications of this compound in this area are yet to be reported, its structure is amenable to being incorporated into larger conjugated systems used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The aniline nitrogen can be used as a linking point to construct more complex molecules, and the fluorine and isopropyl groups can be used to fine-tune the electronic properties and solid-state packing of the material.

Ligand and Catalyst Precursor Chemistry

Aniline and its derivatives are widely used as precursors for the synthesis of ligands for transition metal catalysis. The amino group can be readily functionalized to create a wide variety of ligand scaffolds, including Schiff bases, phosphine-amines, and N-heterocyclic carbenes (NHCs). These ligands play a crucial role in a vast array of catalytic transformations.

This compound can serve as a starting material for the synthesis of novel ligands. The electronic and steric properties of the ligand can be systematically varied by the presence of the fluoro and isopropyl groups. This could lead to catalysts with enhanced activity, selectivity, and stability for various organic reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. The use of N-substituted anilines as key intermediates for the synthesis of important compounds like polymers, dyes, and drugs often involves catalytic processes where the aniline-derived structure plays a key role. nih.gov

Based on the conducted research, there is no publicly available scientific literature or data that describes the use of this compound in the synthesis of chiral phosphine (B1218219) ligands or its application in asymmetric catalysis.

Therefore, it is not possible to provide an article on the "" with the specified subsections on "Synthesis of Chiral Phosphine Ligands" and "Application in Asymmetric Catalysis," as the foundational research for these topics does not appear to exist in the public domain.

Environmental Fate and Degradation Mechanisms of Fluoroanilines

Photolytic Degradation Pathways

Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many aromatic compounds in the environment. For fluoroanilines, this process can occur through direct absorption of ultraviolet (UV) radiation or indirect photosensitization.

In aqueous environments, the photodegradation of anilines can be initiated by UV radiation, leading to the formation of various reactive species. nih.gov The process is often influenced by the presence of dissolved organic matter, which can act as a photosensitizer, and other water quality parameters. acs.orgacs.org Studies on aniline (B41778) and its derivatives have shown that UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO2) can lead to the formation of hydroxyl radicals, which are highly reactive and can initiate the degradation process. researchgate.net The degradation of aromatic amines is generally more effective under alkaline conditions. sid.ir

The photolytic degradation of anilines can result in a variety of transformation products. For aniline itself, intermediates such as phenol, 2-aminophenol, hydroquinone, and nitrobenzene (B124822) have been identified. researchgate.net The degradation pathway often involves the attack of hydroxyl radicals on the aromatic ring. In the case of fluoroanilines, the strong carbon-fluorine bond may influence the distribution of photoproducts. It is plausible that photolytic degradation of 4-fluoro-3-isopropylaniline could lead to hydroxylated and de-isopropylated derivatives, as well as potential ring cleavage products under prolonged irradiation. However, without specific experimental data, the exact nature of the photoproducts of this compound remains speculative.

Biotic Degradation Mechanisms

Microbial metabolism is a crucial process for the breakdown of organic pollutants in soil and water. The biodegradability of fluoroanilines is influenced by the number and position of fluorine substituents, with increasing fluorination generally leading to longer persistence. nih.gov

Numerous studies have investigated the microbial degradation of various fluoroanilines. For instance, a Moraxella sp. has been shown to utilize 4-fluoroaniline (B128567) as a sole source of carbon and nitrogen. asm.org Similarly, a Rhizobium sp. has been found to mineralize 3-fluoroaniline. researchgate.net The degradation rates of fluoroanilines are often dependent on the specific microbial strains and environmental conditions. A study on the aerobic degradation of 4-fluoroaniline (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) by a mixed bacterial culture demonstrated that complete degradation was achievable, with the maximum specific degradation rates decreasing with increased fluorine substitution. nih.gov

CompoundMaximum Specific Degradation Rate (mg FA / g VSS h)
4-Fluoroaniline (4-FA)22.48 ± 0.55
2,4-Difluoroaniline (2,4-DFA)15.27 ± 2.04
2,3,4-Trifluoroaniline (2,3,4-TFA)8.84 ± 0.93

This table is based on data from a study on the aerobic degradation of three fluoroanilines by a mixed bacterial culture. nih.gov

The initial step in the aerobic microbial degradation of anilines typically involves an aniline oxygenase, which hydroxylates the aromatic ring to form a catechol derivative. asm.orgnih.gov For substituted anilines, this is followed by ring cleavage, which can proceed via either an ortho- or meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. asm.orgnih.gov In the case of 4-chloroaniline (B138754) degradation by a Moraxella sp., the pathway was found to proceed through 4-chlorocatechol (B124253) and a modified ortho-cleavage pathway. asm.org It is likely that the enzymatic degradation of this compound would follow a similar pathway, with the initial formation of a fluorinated and isopropylated catechol, followed by enzymatic ring cleavage. The presence of the isopropyl group may sterically hinder the enzymatic attack and influence the rate of degradation.

Chemical Oxidation and Hydrolysis in Environmental Systems

In addition to photolytic and biotic processes, chemical oxidation and hydrolysis can contribute to the transformation of fluoroanilines in the environment.

Chemical oxidation of anilines can be initiated by various oxidizing agents present in soil and water, such as manganese dioxide (MnO2) and ozone. datapdf.comnih.gov The oxidation of aniline can lead to the formation of products like nitrobenzene, azobenzene, and p-benzoquinone. asianpubs.orgresearchgate.net The specific products formed depend on the oxidant and the reaction conditions. For instance, ozonation of aniline at acidic pH mainly yields nitrobenzene and azobenzene, while at basic pH, azoxybenzene (B3421426) and 2-pyridine carboxylic acid are also formed. nih.gov It is expected that this compound would be susceptible to similar oxidative transformations.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aromatic halides under typical environmental conditions due to the strength of the carbon-halogen bond. docbrown.info The carbon-fluorine bond is particularly strong, making fluoroaromatic compounds resistant to hydrolysis. While hydrolysis of halogenated aromatic compounds can occur at elevated temperatures and pressures, or in the presence of specific catalysts, these conditions are not typical of most natural environmental systems. google.com Therefore, direct hydrolysis of the C-F bond in this compound is expected to be a very slow process in the environment.

Oxidation by Reactive Oxygen Species

In the environment, fluoroanilines can be degraded through oxidation by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂). These ROS are generated photochemically or through other chemical processes in water and soil. Advanced Oxidation Processes (AOPs), which are engineered systems that intentionally generate these radicals, have demonstrated high efficacy in degrading recalcitrant organic pollutants, including fluorinated compounds mdpi.comnih.gov.

The primary mechanism of ROS-mediated degradation involves the attack of the aromatic ring or the amine group. The hydroxyl radical, a powerful and non-selective oxidant, is particularly significant mdpi.com. The degradation pathway for a fluoroaniline (B8554772) like this compound likely involves:

Hydroxylation: The hydroxyl radical can attack the aromatic ring, adding a hydroxyl group to form hydroxylated intermediates.

Piperazine Ring Cleavage: For compounds with more complex amine structures, cleavage of the associated rings can occur mdpi.com.

Defluorination: The carbon-fluorine bond is exceptionally strong, but under aggressive oxidative conditions, this bond can be cleaved, releasing fluoride (B91410) ions (F⁻) into the environment mdpi.com.

Mineralization: Through successive oxidation steps, the aromatic ring is cleaved, and the compound is ultimately broken down into simpler inorganic molecules like carbon dioxide (CO₂), water (H₂O), and mineral acids researchgate.net.

Studies on related fluorinated compounds, such as fluoroquinolone antibiotics, have shown that ROS play a crucial role in their degradation, with the specific reaction pathways and product formation being dependent on the molecular structure mdpi.comresearcher.life. The presence of substituents on the aniline ring, like the isopropyl group in this compound, will influence the sites of ROS attack and the stability of the resulting intermediates.

Hydrolytic Stability under Various pH Conditions

Hydrolysis is an abiotic degradation process involving the reaction of a substance with water. The stability of a chemical to hydrolysis is highly dependent on the pH of the surrounding medium. For many aniline derivatives, the primary structure is generally considered to be resistant to hydrolysis under typical environmental pH conditions (pH 4-9) researchgate.net.

Therefore, it is inferred that direct hydrolysis is not a significant degradation pathway for this compound in the environment under normal pH conditions.

Environmental Monitoring and Analytical Methods for Fluoroanilines

Effective environmental monitoring relies on robust analytical methods capable of detecting and quantifying trace levels of contaminants in complex matrices such as water, soil, and air nih.gov. The unique properties of fluorinated compounds present specific challenges and require specialized techniques for accurate analysis nih.gov.

Development of Trace Analysis Techniques

The detection of fluoroanilines at environmentally relevant concentrations, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range, necessitates highly sensitive trace analysis techniques wiley.com. The development of these methods has progressed significantly, moving from older techniques like thin-layer chromatography to advanced instrumental methods wiley.com.

Key aspects in the development of trace analysis for fluoroanilines include:

Sample Preparation and Extraction: This is a critical step to isolate and concentrate the target analytes from the environmental matrix and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) spectroscopyonline.com. For complex matrices, more advanced methods like accelerated solvent extraction (ASE) may be employed to improve efficiency and reduce solvent consumption.

High-Sensitivity Detectors: The coupling of chromatographic separation with highly sensitive detectors, particularly mass spectrometers, is the cornerstone of modern trace analysis. Mass spectrometry (MS) provides not only quantification but also structural confirmation of the analyte nih.gov.

Non-Targeted Screening: In addition to monitoring for specific known fluoroanilines (targeted analysis), there is a growing trend towards non-targeted analysis (NTA) using high-resolution mass spectrometry (HRMS). NTA allows for the discovery of previously unknown degradation products and other related fluorinated contaminants in a sample nih.govchromatographyonline.com.

The goal of these developments is to achieve lower limits of detection (LOD) and limits of quantification (LOQ), ensuring that even minute quantities of contaminants can be reliably measured to assess environmental quality and potential risks.

Chromatographic Methods (GC-MS, LC-MS) for Environmental Samples

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the premier techniques for the analysis of fluoroanilines in environmental samples tandfonline.com. The choice between GC-MS and LC-MS often depends on the specific analyte properties, the sample matrix, and the analytical objectives rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds that are thermally stable. Anilines can be analyzed directly or after a derivatization step to improve their chromatographic behavior and sensitivity tandfonline.com.

Advantages: GC offers high chromatographic resolution, and MS provides excellent sensitivity and selectivity. It is a well-established and robust technique for many environmental pollutants rsc.org.

Limitations: Derivatization can add complexity and potential for error to the sample preparation process. Also, thermally labile compounds may degrade in the high-temperature GC injector port spectroscopyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for polar, non-volatile, and thermally labile compounds. Since derivatization is typically not required for anilines, sample preparation can be simpler tandfonline.com.

Advantages: Direct injection of aqueous samples is often possible, reducing sample preparation time. The use of tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, minimizing matrix interferences tandfonline.com. It is often considered more sensitive for a wider range of emerging contaminants spectroscopyonline.com.

Limitations: Ionization efficiency in the MS source can be affected by the sample matrix (matrix effects), potentially suppressing or enhancing the analyte signal. Certain isomers may be more difficult to separate chromatographically compared to GC tandfonline.com.

The following table provides a comparative overview of the performance of GC-MS and LC-MS techniques for the analysis of anilines in water samples, based on data from comparative studies.

Parameter GC-MS / GC-MS/MS LC-MS/MS Reference
Sample Preparation Liquid-Liquid Extraction, Derivatization may be needed Direct Injection or SPE tandfonline.com, spectroscopyonline.com
Sensitivity Good; tandem MS (MS/MS) increases sensitivity tenfold over single quadrupole MS Generally higher for polar/ionic compounds; excellent with tandem MS tandfonline.com, tandfonline.com
Selectivity High, especially with MS/MS Very high, effective at reducing matrix interference rsc.org
Analytes Best for volatile/semi-volatile, thermally stable compounds Wide range, including polar, non-volatile, and thermally labile compounds spectroscopyonline.com
Common Issues Potential for thermal degradation of analytes Matrix effects (ion suppression/enhancement) tandfonline.com, spectroscopyonline.com
Detection Limits ng/L to µg/L range Can achieve lower ng/L range for many compounds rsc.org

Both techniques have demonstrated their capability for the reliable quantification of various aniline derivatives in environmental samples, with the final method choice depending on the specific application and available instrumentation tandfonline.comtandfonline.com.

Conclusion and Future Research Directions

Summary of Key Research Findings

4-Fluoro-3-isopropylaniline is a substituted aromatic amine that has garnered interest primarily as a key intermediate in the synthesis of agrochemicals. The structural arrangement of a fluorine atom at the para-position and an isopropyl group at the meta-position relative to the amino group imparts a unique combination of electronic and steric properties to the molecule. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the basicity of the amino group. Conversely, the isopropyl group is sterically bulky and has a mild electron-donating effect.

The most well-documented application of this compound is its role as a precursor in the production of Flufenacet, a widely used herbicide. chemicalbook.comchemicalbook.comaarti-industries.com Research has established reliable synthetic routes for this compound, with a common method involving the reductive amination of 4-fluoroaniline (B128567) with acetone (B3395972). chemicalbook.comchemicalbook.comprepchem.comgoogle.com This process typically involves reacting 4-fluoroaniline and acetone in the presence of a reducing agent like sodium borohydride (B1222165) in an acidic medium. chemicalbook.comchemicalbook.comprepchem.com Alternative patented methods describe a one-pot synthesis starting from 4-fluoronitrobenzene and acetone in a hydrogen environment with a transition metal catalyst. google.com

Key physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 70441-63-3 nih.gov
Molecular Formula C₉H₁₂FN nih.gov
Molecular Weight 153.20 g/mol nih.govpdqscientific.com
Appearance Light brown to brown liquid chemicalbook.com
Boiling Point 214℃ chemicalbook.com
Flash Point 83℃ chemicalbook.com
pKa 5.91 ± 0.32 (Predicted) chemicalbook.com

This data is compiled from multiple sources for reference.

Unexplored Reactivity and Synthetic Opportunities

While the synthesis of this compound is well-established for its current applications, its broader synthetic potential remains largely untapped. The interplay between the fluoro and isopropyl substituents presents intriguing opportunities for regioselective reactions. For instance, the steric hindrance provided by the meta-isopropyl group could be exploited to direct electrophilic aromatic substitution or to influence the outcome of cross-coupling reactions, such as Buchwald-Hartwig amination, potentially favoring specific isomers. Comparative kinetic studies with less sterically hindered analogs like 4-fluoro-3-methylaniline (B1294958) could provide valuable insights into these steric effects.

Furthermore, modern synthetic methodologies have yet to be extensively applied to this specific molecule. Advanced techniques like photoredox catalysis and continuous flow processing, which have been successfully used to create other diversely substituted amino compounds, could offer more efficient and scalable synthetic routes. nih.govacs.org These methods are known for their mild reaction conditions and tolerance of a wide array of functional groups, opening avenues for the synthesis of novel derivatives of this compound that are currently inaccessible through traditional means. nih.govacs.org There is also potential in exploring its use in polymerization to create new polyaniline derivatives, where the substituents could alter the polymer's morphology and electrical properties for applications like chemical sensors. rsc.org

Emerging Applications and Interdisciplinary Research

The utility of this compound is currently concentrated in the agrochemical sector. However, the broader class of fluoroanilines represents a valuable scaffold in medicinal chemistry and materials science. It is estimated that up to 20% of pharmaceuticals contain a fluorine atom, highlighting the importance of fluorinated building blocks in drug discovery. pharmtech.com

There is significant potential for this compound to serve as a starting material for novel pharmaceuticals. Anilines are a common motif in drug candidates, and the specific substitution pattern of this compound could be leveraged to fine-tune pharmacological properties like bioavailability, solubility, and receptor selectivity. cresset-group.com For example, fluoroanilines are used as precursors for synthesizing 1,2,3-triazole systems, which have shown potential as antifungal agents against pathogens like Candida albicans. mdpi.commdpi.com This opens an interdisciplinary research avenue connecting organic synthesis with mycology and medicine.

In materials science, aniline (B41778) derivatives are used to create polymers with unique electronic properties. rsc.org The specific electronic and steric nature of this compound could be used to synthesize novel polymers with tailored characteristics for use in sensors or other electronic devices. The modification of aniline monomers with different substituents has been shown to significantly alter the surface morphology and sensitivity of the resulting polymers. rsc.org

Challenges and Perspectives in Fluoroaniline (B8554772) Chemistry

The broader field of fluoroaniline chemistry faces several challenges that impact the future research and application of compounds like this compound. A primary challenge in medicinal chemistry is the metabolic instability of the aniline motif. cresset-group.com The cytochrome P450-mediated oxidation of anilines can produce reactive metabolites, leading to toxicity. nih.gov This has spurred research into developing "aniline isosteres"—saturated carbocycles that mimic the aniline structure but have improved metabolic profiles. nih.govacs.org Future work could involve designing such isosteres for this compound to create safer drug candidates.

From a synthetic standpoint, the development of practical, selective, and environmentally friendly carbon-fluorine bond-forming reactions remains a significant hurdle. pharmtech.com While many fluorinated precursors are available, methods for late-stage fluorination are still in high demand. pharmtech.com The advancement of greener synthetic methodologies, such as catalytic hydrogenation and flow chemistry, is a key perspective for the industrial production of fluoroanilines, aiming to increase yields and reduce environmental impact. researchandmarkets.com

Finally, there is growing concern about the environmental persistence of fluorinated organic compounds. st-andrews.ac.uk The strength of the carbon-fluorine bond can make these molecules resistant to degradation. st-andrews.ac.uk Future research must focus on the entire lifecycle of fluoroaniline-derived products, including their catabolic pathways and potential to form persistent by-products in the environment. Designing molecules that biodegrade into benign substances like fluoride (B91410), rather than persistent intermediates, will be a critical perspective for the sustainable future of fluoroaniline chemistry. st-andrews.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Fluoro-3-isopropylaniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or catalytic amination. For example, in a patent application, this compound was used as a precursor to synthesize N-(4-fluoro-3-isopropylphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide under reflux conditions with a palladium catalyst, yielding a molecular ion peak at m/z 299.0 [M+1]+ . Optimize reaction time, temperature, and catalyst loading to minimize side products.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in a freezer (-20°C) under inert atmosphere (e.g., nitrogen) and protect from light, as recommended for structurally similar fluoroanilines . Use amber glassware to prevent photodegradation. Monitor purity via HPLC or NMR before critical experiments.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 167.15 for C9H12FN) and fragmentation patterns.
  • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., isopropyl group at position 3, fluorine at position 4).
  • HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the steric and electronic influence of the isopropyl group in this compound affect its reactivity in cross-coupling reactions?

  • Methodology : The isopropyl group introduces steric hindrance, which may slow down reactions like Buchwald-Hartwig amination but enhance regioselectivity. Compare reaction rates and yields with analogs (e.g., 4-Fluoro-3-methylaniline) using kinetic studies and DFT calculations .

Q. What contradictions exist in reported physicochemical properties (e.g., solubility, pKa) of this compound, and how can they be resolved experimentally?

  • Methodology : Discrepancies in solubility (e.g., chloroform vs. DMSO) may arise from measurement techniques. Use standardized shake-flask methods for solubility and potentiometric titration for pKa determination. Cross-validate data with independent labs .

Q. How can researchers design derivatives of this compound for targeted biological activity studies?

  • Methodology : Introduce functional groups (e.g., sulfonamides, carboxamides) at the aniline nitrogen or para-fluorine position. For example, the compound was used to synthesize an imidazo[4,5-b]pyridine derivative with potential kinase inhibition activity . Prioritize derivatives based on computational docking studies against protein targets.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity (if applicable)?

  • Methodology : If chirality is introduced (e.g., via asymmetric catalysis), optimize column chromatography or crystallization conditions. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry. Pilot-scale reactions should replicate bench-scale parameters (e.g., solvent, catalyst) .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) for this compound across publications?

  • Methodology : Compare raw spectral data with reference libraries (e.g., SDBS, PubChem) and validate using deuterated solvents. Reproduce spectra under identical conditions and consult crystallographic data (if available) to resolve ambiguities .

Q. What strategies can mitigate decomposition of this compound during long-term storage or under acidic/basic conditions?

  • Methodology : Stabilize the compound using antioxidants (e.g., BHT) or buffered storage solutions (pH 6–7). Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via TLC or LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.